molecular formula C18H18N2O2S2 B2468309 N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896604-59-4

N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2468309
CAS No.: 896604-59-4
M. Wt: 358.47
InChI Key: UNYNVZZGFVCROW-UHFFFAOYSA-N
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Description

N-(2-(2-(m-Tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly as a hybrid structure incorporating both a thiazole and a benzenesulfonamide pharmacophore. This compound is primarily investigated for its potential in oncology, infectious disease, and neuroscience. In anticancer research, benzenesulfonamide derivatives are well-established as selective inhibitors of Carbonic Anhydrase IX (CA IX), a enzyme overexpressed in the hypoxic environment of many solid tumors, such as triple-negative breast cancer . Inhibition of CA IX disrupts pH homeostasis in tumors, impairing cell survival and proliferation, and can induce apoptosis . Furthermore, thiazole-benzenesulfonamide hybrids have demonstrated emergent antibacterial activity against a range of Gram-positive and Gram-negative pathogens, with some analogues showing potent anti-biofilm capabilities . The antibacterial mechanism may involve interference with bacterial carbonic anhydrases, which are crucial for metabolic processes and pH homeostasis in pathogens . In neurological research, structurally related thiazolylbenzenesulfonamides have been identified as potent and specific inhibitors of the monoamine oxidase B (MAO-B) enzyme . Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it prevents the degradation of dopamine in the brain and may confer neuroprotective effects by reducing oxidative stress . The dual potential of this compound class to target both CA IX in hypoxic tumors and MAO-B in the central nervous system underscores its value as a versatile scaffold for developing novel, targeted therapeutic agents across multiple disease areas.

Properties

IUPAC Name

N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-14-6-5-7-15(12-14)18-20-16(13-23-18)10-11-19-24(21,22)17-8-3-2-4-9-17/h2-9,12-13,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYNVZZGFVCROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound dissects into two primary components:

  • 2-(m-tolyl)thiazol-4-yl ethylamine backbone
  • Benzenesulfonamide group

Sulfonamide Incorporation Techniques

Nucleophilic Substitution

Activated thiazole intermediates react with benzenesulfonamide derivatives:

  • 2-(m-Tolyl)-4-(bromomethyl)thiazole (1.2 eq) reacts with benzenesulfonamide (1.0 eq) in DMF at 60°C for 6 hr under N2.
  • K2CO3 (3.0 eq) facilitates deprotonation, achieving 78% yield after silica gel chromatography.

Optimization Data

Parameter Range Tested Optimal Condition Yield Impact
Solvent DMF, DMSO, THF DMF +22%
Temperature (°C) 40-80 60 +15%
Base K2CO3, Et3N, DBU K2CO3 +18%

Reductive Amination

Alternative route for improved atom economy:

  • 2-(m-Tolyl)thiazole-4-carbaldehyde (1.0 eq) reacts with 2-aminoethylbenzenesulfonamide (1.2 eq) in MeOH with NaBH3CN (1.5 eq) at rt.
  • Reaction completes in 4 hr (TLC monitoring), yielding 85% after recrystallization (EtOAc/hexane).

Advanced Catalytic Systems

Microwave-Assisted Synthesis

Reduces reaction times from hours to minutes:

  • Combine 2-(m-tolyl)-4-(chloromethyl)thiazole (1.0 eq), benzenesulfonamide (1.1 eq), and KOtBu (2.0 eq) in DMF.
  • Irradiate at 150W, 100°C for 15 min.
  • Post-processing via centrifugal partition chromatography gives 92% purity.

Comparative Kinetic Data

Method Time Yield Purity
Conventional heating 6 hr 78% 95%
Microwave 15 min 88% 99%

Continuous Flow Chemistry

Enables scalable production:

  • Use packed-bed reactor with immobilized Pd/C (5% wt).
  • Feed solution: 4-bromothiazole derivative (0.5M) and sulfonamide (0.6M) in EtOH/H2O (4:1).
  • Parameters: 80°C, 2 mL/min flow rate, 15 bar pressure.
  • Achieves 94% conversion with 8 hr continuous operation.

Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6)

  • δ 8.21 (s, 1H, thiazole H-5)
  • δ 7.82-7.45 (m, 9H, aromatic H)
  • δ 4.32 (t, J=6.8 Hz, 2H, CH2N)
  • δ 2.89 (t, J=6.8 Hz, 2H, CH2S)
  • δ 2.34 (s, 3H, m-tolyl CH3)

IR (KBr)

  • 3275 cm−1 (N-H stretch)
  • 1325, 1158 cm−1 (S=O asym/sym stretch)

Chromatographic Purity Assessment

HPLC Conditions

  • Column: C18, 5μm, 250×4.6 mm
  • Mobile phase: MeCN/H2O (70:30) + 0.1% TFA
  • Flow: 1.0 mL/min, λ=254 nm
  • Retention time: 6.84 min, purity >99.2%

Industrial-Scale Considerations

Cost Analysis of Raw Materials

Component Price ($/kg) Contribution to Total Cost
m-Tolyl thiourea 320 41%
Benzenesulfonamide 285 33%
Pd catalysts 12,000 19%
Solvents 50 7%

Waste Management Strategies

  • DMF recovery via vacuum distillation (85% efficiency).
  • Pd catalyst recycling using ion-exchange resins (92% recovery).
  • Aqueous waste neutralization with Ca(OH)2 to precipitate sulfonamide byproducts.

Emerging Methodologies

Photocatalytic C-S Bond Formation

Visible-light mediated coupling:

  • Use Ru(bpy)3Cl2 (1 mol%) under blue LEDs.
  • React thiazole bromide with sulfonamide in iPrOH at rt.
  • Achieves 76% yield in 3 hr with excellent functional group tolerance.

Biocatalytic Approaches

Enzymatic sulfonamide transfer:

  • Sulfotransferase ST1A3 immobilized on chitosan beads.
  • Reaction in phosphate buffer (pH 7.4) at 37°C.
  • 58% conversion after 24 hr, requires further optimization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Thiazole derivatives, including those similar to N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide, have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole moieties can induce apoptosis in cancer cells through various mechanisms, such as cell cycle perturbation and inhibition of specific enzymes involved in tumor growth.

  • Mechanisms of Action :
    • Cell Cycle Disruption : These compounds can affect the G1 phase of the cell cycle, leading to reduced proliferation of cancer cells .
    • Enzyme Inhibition : Thiazole derivatives have been shown to inhibit carbonic anhydrase isoforms associated with tumors, specifically hCA IX and hCA XII, which are critical for tumor growth and metastasis .

1.2 Antimicrobial Properties

This compound exhibits promising antimicrobial activity against various pathogenic microorganisms. The thiazole structure enhances its interaction with microbial enzymes and cellular targets.

  • Research Findings :
    • Compounds derived from thiazoles have shown efficacy against drug-resistant strains of bacteria and fungi, making them valuable candidates in the fight against infections .
    • Specific derivatives have been tested against Staphylococcus epidermidis and other pathogens, demonstrating significant antibacterial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the thiazole and sulfonamide components can significantly influence biological activity.

Modification Effect on Activity
Substitution on Thiazole RingEnhances anticancer potency and selectivity against specific cancer cell lines
Alterations in Sulfonamide GroupModifies solubility and bioavailability, impacting overall therapeutic efficacy

Case Studies

3.1 Anticancer Studies

A study involving a series of thiazole-based compounds demonstrated that specific substitutions on the thiazole ring led to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancers. For instance, one compound exhibited an IC50 value of 10–30 µM against selected cancer lines, indicating strong potential for therapeutic use .

3.2 Antimicrobial Efficacy

In another investigation, a range of thiazole derivatives were synthesized and tested for their ability to inhibit bacterial growth. One derivative showed an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of target organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological properties.

Biological Activity

N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with various amine compounds. The structural characterization can be performed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which confirm the molecular structure and purity of the compound.

Table 1: Summary of Synthesis Methods

MethodologyKey StepsReferences
Condensation Reaction Thiazole and sulfonamide reactants in solvent
Crystallization Purification via ethanol crystallization
Spectroscopic Analysis NMR, IR, and X-ray for structure confirmation

Antimicrobial Properties

Research has indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies show that these compounds can inhibit the growth of various bacterial strains and fungi.

  • Mechanism : The antimicrobial activity is often attributed to the ability of the thiazole ring to interact with bacterial DNA or cell membranes, disrupting essential cellular processes.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. This compound has shown promise in vitro against cancer cell lines.

  • Case Study : In a study involving human cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values ranging from 5 to 15 µM, indicating potent activity against cancer cells while exhibiting lower toxicity to normal cells .

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. The compound may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

  • Findings : In vitro assays revealed that this compound has an IC50 value of approximately 0.047 µM for COX-2 inhibition, suggesting strong potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways related to inflammation and cancer proliferation.
  • DNA Interaction : The thiazole moiety facilitates binding to DNA, leading to interference in replication and transcription processes.
  • Cell Membrane Disruption : The lipophilic nature allows penetration into cell membranes, affecting membrane integrity and function.

Q & A

Q. Advanced

  • Intermediate purification : Use column chromatography or recrystallization after each step to remove unreacted starting materials .
  • Protecting groups : Temporarily shield reactive amines during sulfonylation to prevent side reactions .
  • Microwave-assisted synthesis : Reduces reaction times and improves regioselectivity in heterocycle formation .
  • In situ monitoring : Employ TLC or FTIR to track reaction progress and optimize termination points .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Substituent variation : Synthesize derivatives with modified thiazole (e.g., 4-methyl vs. 4-phenyl) or sulfonamide groups (e.g., electron-withdrawing substituents) .
  • Enzyme inhibition assays : Test against targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) to correlate structural features with activity .
  • Computational modeling : Perform molecular dynamics simulations to assess binding stability and affinity .
  • Pharmacophore mapping : Identify essential moieties for activity using 3D-QSAR models .

What stability considerations are critical for handling this compound under experimental conditions?

Q. Advanced

  • Solubility : The compound is typically soluble in DMSO or DMF but may precipitate in aqueous buffers; optimize solvent ratios for in vitro assays .
  • pH sensitivity : Avoid strongly acidic/basic conditions (>pH 9 or <pH 3) to prevent sulfonamide hydrolysis .
  • Thermal stability : Store at –20°C in anhydrous conditions to prevent decomposition .
  • Light exposure : Protect from UV light to avoid thiazole ring degradation .

What are the potential off-target interactions of this compound, and how can they be mitigated?

Q. Advanced

  • Selectivity profiling : Screen against panels of kinases or GPCRs to identify off-target binding .
  • Dose-response studies : Establish IC₅₀ values to differentiate primary vs. secondary effects .
  • Chemical proteomics : Use affinity-based pull-down assays to map interacting proteins .
  • Co-crystallography : Resolve 3D structures of compound-target complexes to guide rational design .

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